molecular formula C28H25N5O5S B2741734 N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1043868-21-8

N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2741734
CAS No.: 1043868-21-8
M. Wt: 543.6
InChI Key: REFQCCWBHSOFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-3-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring:

  • Sulfanyl-linked 3-nitrophenylmethyl group: Introduces electron-withdrawing nitro (–NO₂) substituents, influencing electronic properties and metabolic stability.
  • Propanamide side chain: Attached to a 2-methoxyphenylmethyl group, enhancing solubility and enabling hydrogen bonding.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O5S/c1-38-24-12-5-2-8-19(24)16-29-25(34)14-13-23-27(35)32-26(30-23)21-10-3-4-11-22(21)31-28(32)39-17-18-7-6-9-20(15-18)33(36)37/h2-12,15,23H,13-14,16-17H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFQCCWBHSOFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methoxyphenyl group
  • A nitrophenyl moiety
  • An imidazoquinazolin core

This structural diversity contributes to its potential biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of imidazoquinazolines have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29) cell lines. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle arrest at specific phases .

Antimicrobial Properties

Compounds containing nitrophenyl groups have been documented for their antimicrobial activities. Research has shown that similar structures can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The imidazoquinazoline framework has been associated with anti-inflammatory activity. Studies suggest that such compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation in various models . This property makes them candidates for treating inflammatory diseases.

Case Studies

  • Anticancer Activity in MCF-7 Cells :
    A study reported that derivatives similar to the target compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    Research on related nitrophenyl compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted the importance of the nitro group in enhancing antimicrobial potency .

Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / Effective ConcentrationMechanism of Action
AnticancerMCF-7Low µMInduction of apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureus10 µg/mLDisruption of cell membrane
Anti-inflammatoryIn vitro modelsVariesInhibition of COX and pro-inflammatory cytokines

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains and fungi.

  • Study Findings : A related compound demonstrated effectiveness against Staphylococcus aureus and several Candida species, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The imidazoquinazoline framework is often associated with anticancer properties. Compounds in this class have been reported to induce apoptosis in cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. Studies have shown that modifications to the quinazoline structure can enhance its cytotoxic effects against various cancer types.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are particularly relevant in conditions where inflammation plays a critical role in disease progression.

  • Research Evidence : Some derivatives have been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Activity Study : A study evaluated the efficacy of various quinazoline derivatives against Candida albicans, revealing that certain modifications led to enhanced antifungal activity compared to standard treatments.
  • Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction.
  • Inflammation Model : In vivo models have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

Imidazo[1,2-c]quinazolin Derivatives
Compound Name Core Modification Key Substituents Pharmacological Target Reference
Target Compound Imidazo[1,2-c]quinazolin 5-[(3-Nitrophenyl)methyl]sulfanyl, N-(2-methoxyphenylmethyl)propanamide Undisclosed (likely kinase/HDAC)
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide Imidazo[1,2-c]quinazolin 3,4-Dimethoxyphenylethyl, furylmethyl Mitochondrial potassium channels (mitoBK)
N-cyclohexyl-N-methyl-2-[[3-oxidanylidene-2-[3-oxidanylidene-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide Imidazo[1,2-c]quinazolin Phenylpiperazine, cyclohexyl-methyl Epigenetic modulation (HDAC/kinase)

Key Observations :

  • The sulfanyl group at position 5 is conserved across analogues, suggesting its role in redox modulation or metal chelation .

Pharmacological Properties

Mitochondrial Channel Modulation
  • ’s analogue with a 3,4-dimethoxyphenyl group demonstrates activity on mitoBK channels , similar to plasma membrane BK channels. The target compound’s nitro group may reduce mitochondrial uptake due to increased hydrophobicity .
  • Electron-withdrawing groups (e.g., –NO₂) in the target compound could destabilize binding to potassium channels compared to electron-donating substituents (e.g., –OCH₃) .
Epigenetic Targets
  • Vorinostat analogues () highlight the importance of hydroxamate groups for HDAC inhibition. The target compound lacks this moiety but shares a propanamide chain, which may enable weaker HDAC binding via surface interactions .

ADMET and Toxicity Profiles

Compound Feature Solubility (LogP) Ames Toxicity Carcinogenicity Risk Reference
Target Compound ~3.2 (predicted) Low Moderate
Vorinostat analogue 6H 2.8 Low Low
SCHEMBL15675695 () 4.1 High High

Key Findings :

  • The 3-nitrophenyl group in the target compound may increase LogP (hydrophobicity), reducing aqueous solubility compared to methoxy-substituted analogues .
  • Nitro groups are associated with Ames toxicity risks, necessitating further mutagenicity assays .

Q & A

Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed experimentally?

The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions, including condensation, sulfanyl group incorporation, and amide coupling. Key characterization techniques include 1H/13C-NMR to confirm substituent positions and connectivity, IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹), and elemental analysis (C, H, N) to validate purity . For example, analogous imidazoquinazoline derivatives were synthesized via thiourea intermediates and confirmed via spectral data .

Q. What solubility and stability profiles should researchers prioritize during preliminary studies?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for in vitro assays, while stability under varying pH and temperature conditions must be assessed via HPLC-UV or LC-MS over 24–72 hours. Methoxy and nitro groups may confer sensitivity to light or acidic conditions, necessitating storage in inert atmospheres .

Q. How can researchers address low yields during the sulfanyl-group incorporation step?

Optimize reaction time and temperature using Design of Experiments (DoE) . For instance, thiourea formation in similar compounds required precise stoichiometry of thiolating agents (e.g., Lawesson’s reagent) and anhydrous conditions to minimize disulfide byproducts .

Q. What safety protocols are recommended for handling intermediates like 3-nitrophenylmethanethiol?

Use Schlenk-line techniques under nitrogen to prevent oxidation of thiol intermediates. Personal protective equipment (PPE) and fume hoods are mandatory due to potential toxicity and volatility .

Advanced Research Questions

Q. How can Bayesian optimization improve the synthesis of this compound compared to traditional trial-and-error methods?

Bayesian algorithms efficiently explore multidimensional parameter spaces (e.g., catalyst loading, solvent ratio) to maximize yield. For example, flow-chemistry systems optimized diazomethane synthesis by iteratively adjusting residence time and temperature, reducing optimization cycles by 40% .

Q. What strategies resolve contradictions in NMR data for the imidazoquinazoline core?

Combine 2D-NMR (COSY, HSQC) to assign overlapping proton signals. In triazoloquinazolines, NOESY correlations differentiated between regioisomers, while deuterium exchange experiments identified exchangeable protons .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-nitrophenylsulfanyl moiety in biological activity?

Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy groups) and compare bioactivity via enzyme inhibition assays or cell viability studies . For sulfonamide derivatives, electron-withdrawing groups enhanced binding to hydrophobic enzyme pockets .

Q. What analytical methods quantify trace impurities in bulk samples of this compound?

High-resolution LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) can detect impurities at <0.1% levels. Monolithic columns are effective for scaling pharmacopeial methods to industrial standards .

Q. How do computational models predict metabolic degradation pathways for this compound?

Use density functional theory (DFT) to identify electrophilic sites prone to cytochrome P450 oxidation. Molecular docking with CYP3A4 or CYP2D6 isoforms can predict metabolites, validated via in vitro microsomal assays .

Q. What continuous-flow approaches mitigate hazards associated with nitro group reduction?

Flow reactors enable safer handling of exothermic reductions (e.g., H₂/Pd-C) by controlling pressure and temperature in real time. For example, Swern oxidations in flow systems minimized hazardous intermediate accumulation .

Methodological Tables

Table 1. Key Characterization Data for Analogous Compounds

Compound ClassKey NMR Shifts (ppm)IR Peaks (cm⁻¹)Reference
Imidazoquinazoline7.2–8.5 (aromatic), 4.3 (CH₂S)1695 (C=O), 1250 (C-S)
Triazoloquinazoline2.8 (N-CH₃), 7.8 (quinazoline H)1670 (C=N)

Table 2. Optimization Parameters for Bayesian Algorithms

ParameterRange TestedOptimal ValueYield Improvement
Catalyst Concentration0.5–5 mol%2.8 mol%+22%
Reaction Temperature60–120°C95°C+18%
Solvent Ratio (DMF:H₂O)9:1 to 7:38:2+15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.